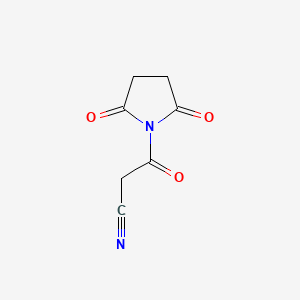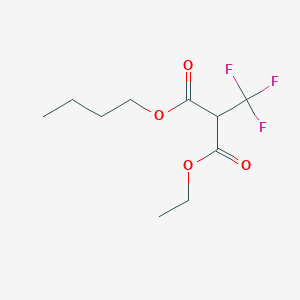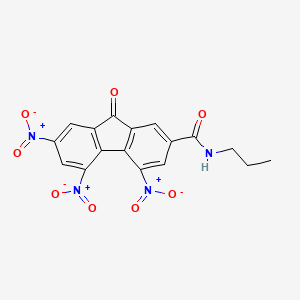
4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a fluorene backbone
Métodos De Preparación
The synthesis of 4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as nitric acid, and controlled temperatures to ensure the selective nitration of the fluorene ring . Industrial production methods may involve large-scale nitration reactors and purification processes to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Major products formed from these reactions include amines and substituted fluorene derivatives .
Aplicaciones Científicas De Investigación
4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a component in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its redox activity .
Comparación Con Compuestos Similares
4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide can be compared with other similar compounds, such as:
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid amide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its specific arrangement of nitro groups and the presence of the N-propyl group, which can influence its physical and chemical properties.
Propiedades
Número CAS |
63684-04-8 |
|---|---|
Fórmula molecular |
C17H12N4O8 |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
4,5,7-trinitro-9-oxo-N-propylfluorene-2-carboxamide |
InChI |
InChI=1S/C17H12N4O8/c1-2-3-18-17(23)8-4-10-14(12(5-8)20(26)27)15-11(16(10)22)6-9(19(24)25)7-13(15)21(28)29/h4-7H,2-3H2,1H3,(H,18,23) |
Clave InChI |
ZBIGWOJCLNNJGV-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


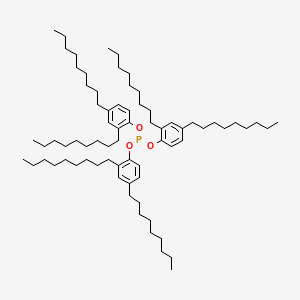

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
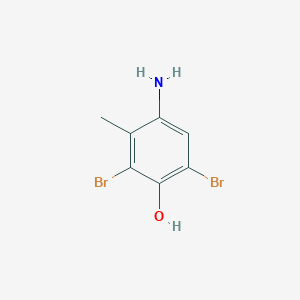

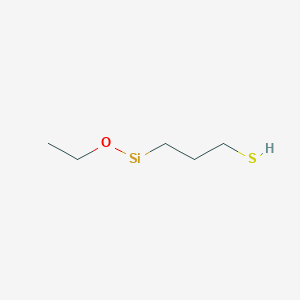
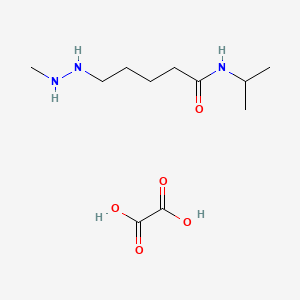
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)

